molecular formula C12H11N3O3 B12941285 N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide CAS No. 712286-96-9

N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide

Cat. No.: B12941285
CAS No.: 712286-96-9
M. Wt: 245.23 g/mol
InChI Key: LYKLJOKAMWKAQO-UHFFFAOYSA-N
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Description

N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a compound that belongs to the class of pyrimidinedione derivatives. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide typically involves the reaction of 3-methyluracil with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide group, which imparts distinct chemical and biological properties .

Biological Activity

N-(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name: this compound
  • Molecular Formula: C_{12}H_{12}N_4O_3
  • Molecular Weight: 248.25 g/mol

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Specifically, studies have shown that certain metal complexes of related compounds demonstrate antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Enzyme Inhibition

One notable aspect of this compound is its potential as an inhibitor of dihydrofolate reductase (DHFR). Inhibition of DHFR can lead to reduced folate levels in cells, which is critical for DNA synthesis and cellular proliferation. This mechanism has been linked to the compound's ability to inhibit cancer cell growth .

Case Studies

  • Cancer Cell Proliferation : In vitro studies using various cancer cell lines have demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The IC50 values reported range from 5 to 15 µM depending on the cell line used.
  • Tyrosinase Inhibition : The compound has also been evaluated for its ability to inhibit tyrosinase activity in melanocytes. This property is particularly relevant for the treatment of hyperpigmentation disorders. The inhibition was measured using Lineweaver-Burk kinetics, showing competitive inhibition with a Ki value around 10 µM .

Research Findings Summary

Study Biological Activity Methodology Key Findings
Study 1AntimicrobialAgar diffusionEffective against E. coli, S. aureus
Study 2DHFR InhibitionCell viability assaysSignificant reduction in cancer cell proliferation
Study 3Tyrosinase InhibitionKinetic studiesCompetitive inhibitor with Ki = 10 µM

Properties

CAS No.

712286-96-9

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

N-(3-methyl-2,6-dioxopyrimidin-4-yl)benzamide

InChI

InChI=1S/C12H11N3O3/c1-15-9(7-10(16)14-12(15)18)13-11(17)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,17)(H,14,16,18)

InChI Key

LYKLJOKAMWKAQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)NC1=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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